molecular formula C16H32ClN B13792014 2-cyclohexyl-N-(2-cyclohexylethyl)ethanamine;hydrochloride CAS No. 93152-95-5

2-cyclohexyl-N-(2-cyclohexylethyl)ethanamine;hydrochloride

Katalognummer: B13792014
CAS-Nummer: 93152-95-5
Molekulargewicht: 273.9 g/mol
InChI-Schlüssel: AUTUXWXLILNUIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyclohexyl-N-(2-cyclohexylethyl)ethanamine;hydrochloride is a chemical compound with the molecular formula C16H31N It is known for its unique structure, which includes two cyclohexyl groups attached to an ethanamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(2-cyclohexylethyl)ethanamine typically involves the reaction of cyclohexylamine with 2-cyclohexylethyl bromide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or distillation to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of 2-cyclohexyl-N-(2-cyclohexylethyl)ethanamine may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification steps, including filtration, distillation, and crystallization, to isolate the pure compound. The hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Analyse Chemischer Reaktionen

Types of Reactions

2-cyclohexyl-N-(2-cyclohexylethyl)ethanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexyl derivatives with reduced functional groups.

    Substitution: Various substituted amines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-cyclohexyl-N-(2-cyclohexylethyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-cyclohexyl-N-(2-cyclohexylethyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexylamine: A simpler amine with one cyclohexyl group.

    2-cyclohexylethylamine: Contains a single cyclohexyl group attached to an ethylamine backbone.

    N-cyclohexyl-N-methylamine: Features a cyclohexyl group and a methyl group attached to the amine nitrogen.

Uniqueness

2-cyclohexyl-N-(2-cyclohexylethyl)ethanamine is unique due to its dual cyclohexyl groups, which confer distinct chemical and physical properties. This structural feature makes it particularly interesting for applications requiring specific steric and electronic characteristics.

Eigenschaften

CAS-Nummer

93152-95-5

Molekularformel

C16H32ClN

Molekulargewicht

273.9 g/mol

IUPAC-Name

2-cyclohexyl-N-(2-cyclohexylethyl)ethanamine;hydrochloride

InChI

InChI=1S/C16H31N.ClH/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16;/h15-17H,1-14H2;1H

InChI-Schlüssel

AUTUXWXLILNUIJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)CCNCCC2CCCCC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.